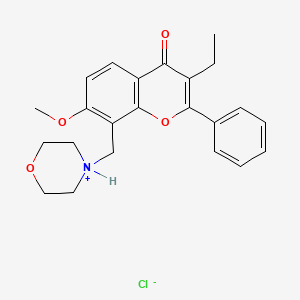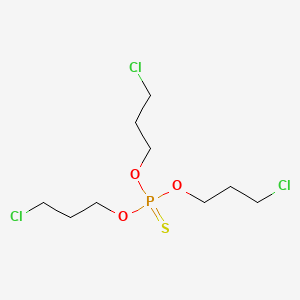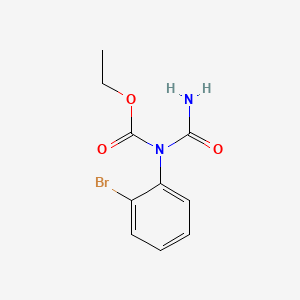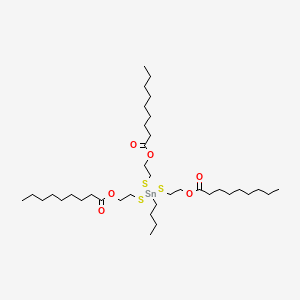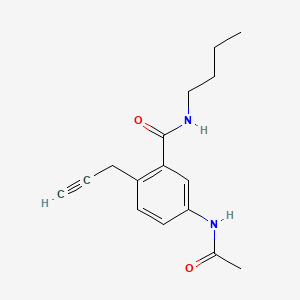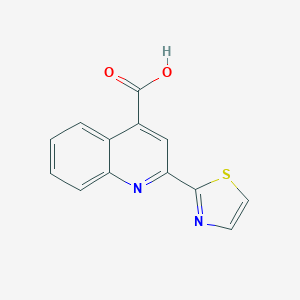![molecular formula C23H33N3O B13771519 N-[4-[2-[di(propan-2-yl)amino]ethoxy]phenyl]-N'-ethylbenzenecarboximidamide](/img/structure/B13771519.png)
N-[4-[2-[di(propan-2-yl)amino]ethoxy]phenyl]-N'-ethylbenzenecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-[2-[di(propan-2-yl)amino]ethoxy]phenyl]-N’-ethylbenzenecarboximidamide is a complex organic compound with a molecular formula of C27H33N3O. This compound is known for its unique chemical structure, which includes both aromatic and aliphatic components, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[2-[di(propan-2-yl)amino]ethoxy]phenyl]-N’-ethylbenzenecarboximidamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:
Formation of the Ethoxyphenyl Intermediate: This involves the reaction of 4-bromoanisole with di(propan-2-yl)amine in the presence of a base such as potassium carbonate.
Coupling Reaction: The ethoxyphenyl intermediate is then coupled with N-ethylbenzenecarboximidamide using a palladium-catalyzed cross-coupling reaction.
Final Assembly: The final step involves the reaction of the coupled product with di(propan-2-yl)amine under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-[2-[di(propan-2-yl)amino]ethoxy]phenyl]-N’-ethylbenzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic ring, using reagents such as sodium hydroxide or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Sodium hydroxide, halogens, elevated temperatures.
Major Products
Applications De Recherche Scientifique
N-[4-[2-[di(propan-2-yl)amino]ethoxy]phenyl]-N’-ethylbenzenecarboximidamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of N-[4-[2-[di(propan-2-yl)amino]ethoxy]phenyl]-N’-ethylbenzenecarboximidamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in cellular signaling pathways and physiological responses. The exact pathways and targets may vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[4-[2-[di(propan-2-yl)amino]ethoxy]phenyl]-N’-methylbenzenecarboximidamide
- N-[4-[2-[di(propan-2-yl)amino]ethoxy]phenyl]-N’-propylbenzenecarboximidamide
- N-[4-[2-[di(propan-2-yl)amino]ethoxy]phenyl]-N’-butylbenzenecarboximidamide
Uniqueness
N-[4-[2-[di(propan-2-yl)amino]ethoxy]phenyl]-N’-ethylbenzenecarboximidamide stands out due to its specific ethyl substitution, which can influence its chemical reactivity and biological activity. This unique structural feature may confer distinct advantages in certain applications, such as enhanced binding affinity to specific molecular targets or improved stability under various conditions.
Propriétés
Formule moléculaire |
C23H33N3O |
|---|---|
Poids moléculaire |
367.5 g/mol |
Nom IUPAC |
N-[4-[2-[di(propan-2-yl)amino]ethoxy]phenyl]-N'-ethylbenzenecarboximidamide |
InChI |
InChI=1S/C23H33N3O/c1-6-24-23(20-10-8-7-9-11-20)25-21-12-14-22(15-13-21)27-17-16-26(18(2)3)19(4)5/h7-15,18-19H,6,16-17H2,1-5H3,(H,24,25) |
Clé InChI |
BKJCRXUTENEEKX-UHFFFAOYSA-N |
SMILES canonique |
CCN=C(C1=CC=CC=C1)NC2=CC=C(C=C2)OCCN(C(C)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


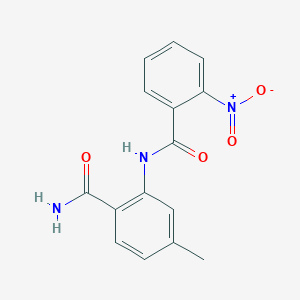
![Titanium, bis(dodecylbenzenesulfonato-kappaO)(2-propanolato)[2-(sulfo-kappaO)ethyl 2-methyl-2-propenoato]-](/img/structure/B13771451.png)
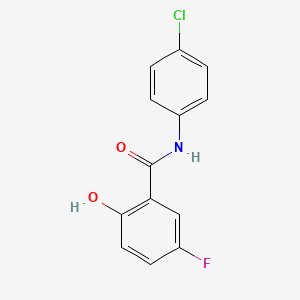
![dimethyl-[5-(methylcarbamoyloxy)-2-propan-2-ylphenyl]azanium;chloride](/img/structure/B13771466.png)
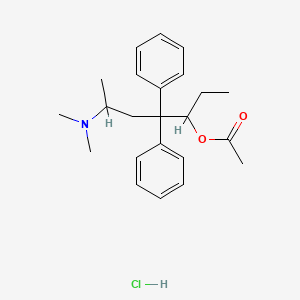
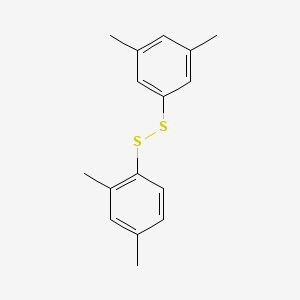

![2-[4-[2-(2-methylbenzoyl)oxyethyl]piperazin-1-yl]ethyl 2-methylbenzoate;dihydrochloride](/img/structure/B13771488.png)
